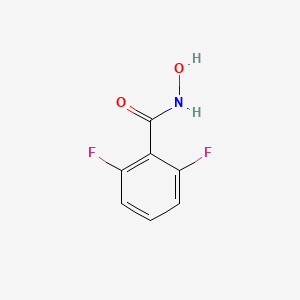

2,6-difluoro-N-hydroxybenzamide

Descripción general

Descripción

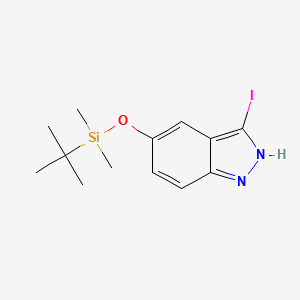

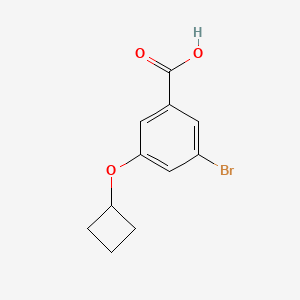

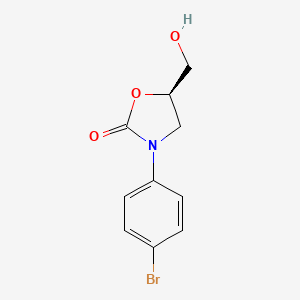

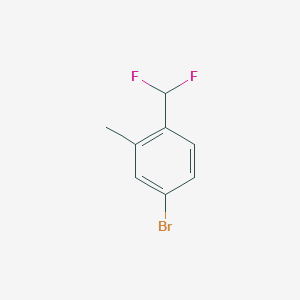

2,6-difluoro-N-hydroxybenzamide is a fluorinated N-hydroxybenzamide. It has a molecular weight of 173.12 g/mol .

Synthesis Analysis

The compound can be synthesized from 2,6-difluorobenzhydroxamic acid . The synthesis involves several steps, including reactions with potassium hydroxide, potassium carbonate, sodium hexamethyldisilazane, and ethyl acetate .Molecular Structure Analysis

The molecular formula of this compound is C7H5F2NO2 . The compound has a non-planar conformation, with a dihedral angle of -27° between the carboxamide and the aromatic ring .Chemical Reactions Analysis

The compound has been found to interact with the protein hPPARγ . The interaction is mainly through the hydrophobic force .Physical And Chemical Properties Analysis

The compound is odorless white or slightly pink crystals . It has a density of 1.4±0.1 g/cm3, a boiling point of 301.2±52.0 °C at 760 mmHg, and a melting point of 175-178° C .Aplicaciones Científicas De Investigación

Synthesis and Production

- Synthesis Process : 2,6-Difluorobenzamide, a compound closely related to 2,6-difluoro-N-hydroxybenzamide, has been synthesized from 2,6-dichlorobenzonitrile via fluorination and hydrolysis with hydrogen peroxide. This synthesis process features high product yield and quality with reduced environmental pollution (Li Xiu-lian, 2009).

- Green Preparation Technology : A non-catalytic hydrolysis method in high temperature liquid water has been developed for producing 2,6-difluorobenzamide, demonstrating the feasibility of a greener preparation method (Ren Haoming, 2011).

Biotechnological Applications

- Biocatalysis in Pesticide Production : Efficient production of 2,6-difluorobenzamide using recombinant Escherichia coli expressing a specific nitrile hydratase was demonstrated, highlighting its significance in pesticide industries (Zhengfei Yang et al., 2018).

- Chemoselective Biocatalytic Hydrolysis : Rhodococcus ruber CGMCC3090 resting cells were used for high-yield and chemoselective biocatalytic hydrolysis of nitriles to produce 2,6-difluorobenzamide, a process preferred for its high yield, specificity, low cost, and environmental friendliness over chemical synthesis techniques (Rui Tang et al., 2017).

Molecular Biology and Drug Research

- FtsZ Allosteric Inhibition : The 2,6-difluorobenzamide motif plays a significant role in FtsZ allosteric inhibition, impacting the anti S. aureus activity. Molecular docking studies emphasized the importance of hydrophobic interactions and hydrogen bonds in the allosteric pocket (Thibaut Barbier et al., 2023).

Mecanismo De Acción

Target of Action

The primary target of 2,6-difluoro-N-hydroxybenzamide is the protein FtsZ . FtsZ is a key player in the bacterial cell division process . It is ubiquitously expressed and has homology to eukaryotic β-tubulin .

Mode of Action

This compound interacts with FtsZ through allosteric inhibition . The presence of fluorine atoms in the compound is responsible for its non-planarity, which allows it to more easily adopt the non-planar conformation found in reported co-crystallized complexes with FtsZ . Molecular docking studies highlight the strong hydrophobic interactions between the difluoroaromatic ring of the compound and several key residues of the allosteric pocket . Specifically, the 2-fluoro substituent interacts with residues Val203 and Val297, and the 6-fluoro group interacts with the residue Asn263 . The carboxamide group forms critical hydrogen bonds with the residues Val207, Leu209, and Asn263 .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to bacterial cell division. By inhibiting FtsZ, the compound interferes with the bacterial cell division cycle . This leads to cell filamentation and lysis .

Result of Action

The result of the action of this compound is the inhibition of bacterial cell division, leading to cell filamentation and lysis . This makes the compound a potential antibacterial agent, particularly against drug-resistant strains of bacteria such as Staphylococcus aureus .

Safety and Hazards

Propiedades

IUPAC Name |

2,6-difluoro-N-hydroxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2/c8-4-2-1-3-5(9)6(4)7(11)10-12/h1-3,12H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCWZJXDUFYFNAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NO)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyc-Oligo Bis[(1S,2S)-(-)-1,2-cyclohexanediamino-N,N'-bis(3,3'-di-t-Bu-salicylidene) Co(III)OTf]-5,5'-bis(2-carboxyEt)ether](/img/structure/B3094027.png)

![(2Z)-3-{N-[4-(methoxycarbonyl)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B3094080.png)